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molecular formula C9H10O2 B8669691 2,3-Dihydro-4-methyl-5-benzofuranol

2,3-Dihydro-4-methyl-5-benzofuranol

Cat. No. B8669691
M. Wt: 150.17 g/mol
InChI Key: WIJMCHQOIRNLAG-UHFFFAOYSA-N
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Patent
US04966907

Procedure details

A solution of 35 (1.86 g, 12.6 mmol) in absolute ethanol (50 mL) was hydrogenated over 10% palladium on carbon catalyst (0.10 g) at 3 atmospheres pressure. After the required amount of hydrogen had been taken up (overnight) the catalyst was removed by filtration and washed with an additional portion of absolute ethanol (20 mL). The combined filtrate and washings were concentrated to a white crystalline solid (1.88 g). Recrystallization from toluene gave 36.
Name
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:11].[H][H]>C(O)C.[Pd]>[CH3:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
CC1=C(C=CC2=C1C=CO2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(overnight)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with an additional portion of absolute ethanol (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated to a white crystalline solid (1.88 g)
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC2=C1CCO2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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